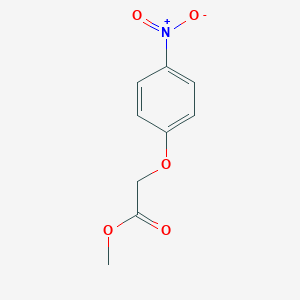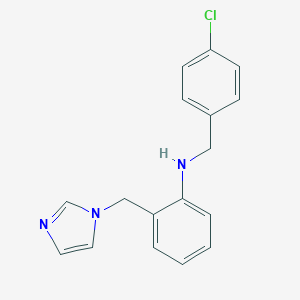![molecular formula C16H18O B011231 4,5-Diethyl[1,1'-biphenyl]-3-ol CAS No. 108191-73-7](/img/structure/B11231.png)
4,5-Diethyl[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl[1,1'-biphenyl]-3-ol, also known as DEBP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEBP is a biphenyl derivative that has two ethyl groups attached to the 4 and 5 positions of one of the phenyl rings, and a hydroxyl group attached to the 3 position of the other phenyl ring.
Mechanism Of Action
The mechanism of action of 4,5-Diethyl[1,1'-biphenyl]-3-ol is not fully understood. However, studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can inhibit the activity of various enzymes and proteins involved in inflammation and cancer cell growth. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to have various biochemical and physiological effects. Studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can reduce the production of pro-inflammatory cytokines and chemokines. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to reduce the expression of various genes involved in cancer cell growth and survival.
Advantages And Limitations For Lab Experiments
4,5-Diethyl[1,1'-biphenyl]-3-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 4,5-Diethyl[1,1'-biphenyl]-3-ol is also soluble in various solvents, which makes it easy to use in different experimental setups. However, one limitation of 4,5-Diethyl[1,1'-biphenyl]-3-ol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 4,5-Diethyl[1,1'-biphenyl]-3-ol. One area of research is to further investigate its mechanism of action. Understanding the molecular pathways involved in 4,5-Diethyl[1,1'-biphenyl]-3-ol's anti-inflammatory and anti-cancer effects could lead to the development of new drugs. Another area of research is to study the pharmacokinetics and toxicity of 4,5-Diethyl[1,1'-biphenyl]-3-ol in animal models. This information is essential for the development of 4,5-Diethyl[1,1'-biphenyl]-3-ol as a potential drug candidate. Finally, more research is needed to explore the potential applications of 4,5-Diethyl[1,1'-biphenyl]-3-ol in other fields of scientific research, such as materials science and environmental science.
Conclusion:
In conclusion, 4,5-Diethyl[1,1'-biphenyl]-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Synthesis Methods
4,5-Diethyl[1,1'-biphenyl]-3-ol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4,5-diethylphenol with 4-bromo-1-chlorobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 4,5-Diethyl[1,1'-biphenyl]-3-ol with high purity.
Scientific Research Applications
4,5-Diethyl[1,1'-biphenyl]-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. 4,5-Diethyl[1,1'-biphenyl]-3-ol has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that 4,5-Diethyl[1,1'-biphenyl]-3-ol can inhibit the growth of cancer cells and reduce inflammation in various animal models. 4,5-Diethyl[1,1'-biphenyl]-3-ol has also been found to be effective against drug-resistant bacteria.
properties
CAS RN |
108191-73-7 |
|---|---|
Product Name |
4,5-Diethyl[1,1'-biphenyl]-3-ol |
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2,3-diethyl-5-phenylphenol |
InChI |
InChI=1S/C16H18O/c1-3-12-10-14(11-16(17)15(12)4-2)13-8-6-5-7-9-13/h5-11,17H,3-4H2,1-2H3 |
InChI Key |
USRXQCNXWRPFBZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=CC=CC=C2)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



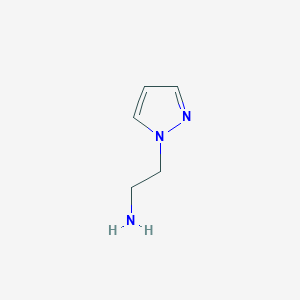
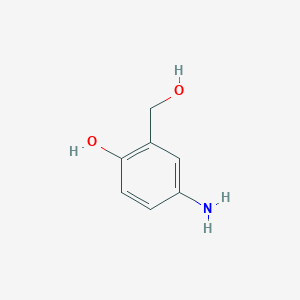
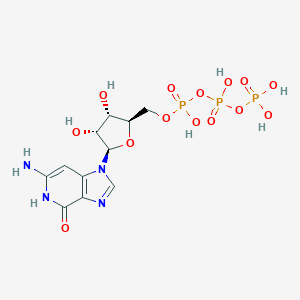
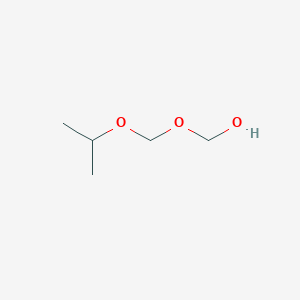
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
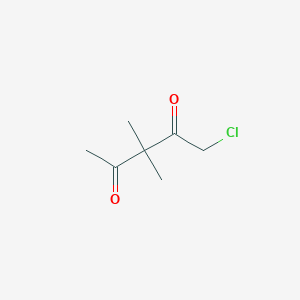
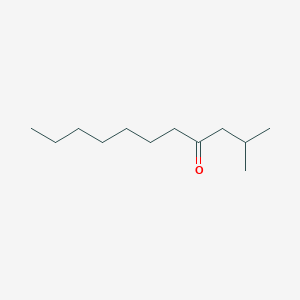
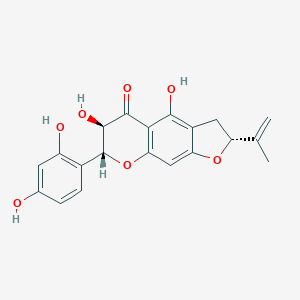
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
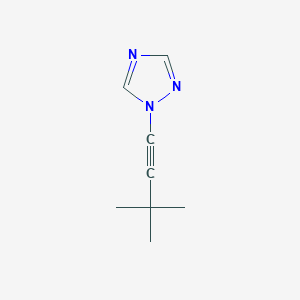
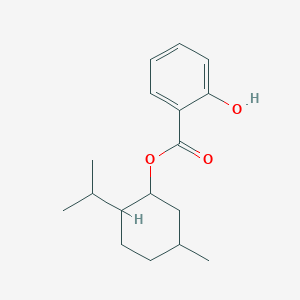
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
